

# Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates

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## Compound of Interest

Compound Name: LY2795050

Cat. No.: B608718

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These application notes provide a comprehensive overview and detailed protocols for the use of [11C]LY2795050 as a selective antagonist radiotracer for imaging kappa opioid receptors (KOR) in nonhuman primates using positron emission tomography (PET).

## Introduction

[11C]LY2795050 is a potent and selective antagonist for the kappa opioid receptor (KOR), which is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.[1][2] PET imaging with [11C]LY2795050 allows for the in vivo quantification and assessment of KOR distribution and occupancy in the brain.[2][3] This technology is a valuable tool for understanding the role of KOR in disease pathophysiology and for the development of novel therapeutics targeting this system.

## Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and performance of [11C]LY2795050 for PET imaging in nonhuman primates.

Table 1: In Vitro and In Vivo Receptor Binding Characteristics of LY2795050

Parameter	Receptor	Value	Species	Reference
Binding Affinity (K <sub>i</sub> )	Kappa Opioid Receptor (KOR)	0.72 nM	Human (cloned)	[4][5][6]
Mu Opioid Receptor (MOR)	25.8 nM	Human (cloned)	[4][6]	
Delta Opioid Receptor (DOR)	153 nM	Human (cloned)	[6]	
In Vitro Selectivity	KOR / MOR	~36:1	Human (cloned)	[4][6]
In Vivo Selectivity (ED <sub>50</sub> ratio)	MOR / KOR	7.6	Rhesus Monkey	[4]
ED <sub>50</sub> at KOR	-	15.6 µg/kg	Rhesus Monkey	[4]
ED <sub>50</sub> at MOR	-	119 µg/kg	Rhesus Monkey	[4]

Table 2: Radiosynthesis Performance of [11C]LY2795050

Synthesis Method	Radiochemical Yield (non-decay corrected)	Radiochemical Purity	Molar Activity / Specific Activity	Total Synthesis Time	Reference
Copper-mediated Cyanation of BPin ester	6 ± 1%	>99%	>900 mCi/ μmol	~45 min	[3]
Palladium-mediated Radiocyanation	21 ± 16%	92%	2075 ± 1063 mCi/μmol	~41 min	[1]
Palladium-mediated Radiocarbonylation	3 ± 1%	99%	1870 ± 133 mCi/μmol	~48 min	[1]
Automated Pd-catalyzed Cyanation (TRASIS AIO)	28% (decay corrected)	>99%	~2600 mCi/ μmol	~40 min	[7]
Palladium-catalyzed Cyanation	12%	>99%	-	-	[2][8]

Table 3: Pharmacokinetic Properties of [11C]LY2795050 in Rhesus Monkeys

Parameter	Value	Time Post-Injection	Reference
Parent Compound in Plasma	~40%	30 minutes	<a href="#">[2]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Peak Brain Uptake (SUV)	~3.5 - 4.5	< 20 minutes	<a href="#">[3]</a> <a href="#">[9]</a>
Regional Brain Distribution	Striatum > Cortex ~ Thalamus > Cerebellum	-	<a href="#">[3]</a>

## Experimental Protocols

### Radiosynthesis of [11C]LY2795050

Several methods for the radiosynthesis of [11C]LY2795050 have been reported. An example of an automated synthesis using a copper-mediated cyanation reaction is described below.[\[3\]](#)

Precursors and Reagents:

- Arylpinacolboronate (BPin) precursor
- [11C]Hydrogen Cyanide ([11C]HCN)
- Copper(II) trifluoromethanesulfonate (Cu(OTf)<sub>2</sub>)
- 30% Hydrogen Peroxide (H<sub>2</sub>O<sub>2</sub>)
- 5.0 M Sodium Hydroxide (NaOH)
- Acetic Acid
- Acetonitrile (MeCN)
- Water (H<sub>2</sub>O)
- Ammonium Acetate (NH<sub>4</sub>OAc)

- C18 Sep-Pak cartridge

#### Automated Synthesis Procedure:

- **[11C]HCN Trapping:** [11C]HCN is trapped in a reaction vessel.
- **Cyanation Reaction:** Cu(OTf)<sub>2</sub> (4 equivalents) and the BPin precursor (1 equivalent) are added to the reaction vessel. The mixture is heated at 100 °C for 5 minutes to form the cyano intermediate.[\[3\]](#)
- **Hydrolysis:** The intermediate is hydrolyzed by adding 0.2 mL of 30% H<sub>2</sub>O<sub>2</sub> and 0.2 mL of 5.0 M NaOH and heating at 80 °C for 5 minutes.[\[3\]](#)
- **Purification:** The reaction mixture is diluted with 0.4 mL of acetic acid and purified by semi-preparative HPLC.[\[3\]](#)
- **Formulation:** The collected fraction containing **[11C]LY2795050** is reformulated using a C18 solid-phase extraction cartridge to provide the final injectable dose.[\[3\]](#)

## Nonhuman Primate Preparation and PET Imaging

#### Animal Preparation:

- **Fasting:** Rhesus monkeys are fasted for at least 12 hours prior to the PET scan.[\[10\]](#)
- **Anesthesia:** Anesthesia is induced with an intramuscular injection of ketamine (e.g., 4 mg/kg) and dexmedetomidine (e.g., 0.05 mg/kg).[\[10\]](#)
- **Intubation and Maintenance:** The animal is intubated, and anesthesia is maintained with isoflurane (e.g., 0.75-2%) in oxygen.[\[10\]](#)
- **Catheterization:** A percutaneous catheter is placed for intravenous injection of the radiotracer and any blocking agents.[\[10\]](#)
- **Monitoring:** Vital signs, including blood pressure, pulse oximetry, and EKG, are continuously monitored throughout the procedure. Body temperature is maintained using a warming pad.[\[10\]](#)

### PET Scan Acquisition:

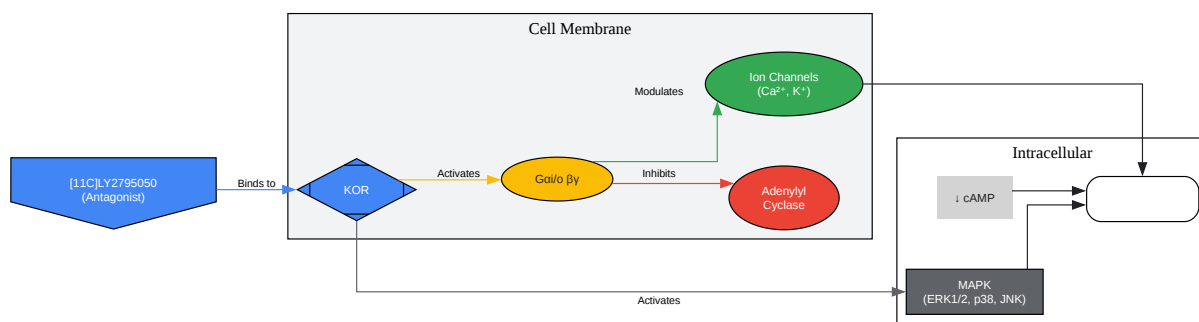
- Scanner: Imaging is performed on a high-resolution PET scanner (e.g., Focus-220).[2][9]
- Positioning and Attenuation Correction: A low-dose CT scan is performed for animal positioning and attenuation correction.[11]
- Radiotracer Injection: A bolus of [11C]**LY2795050** is administered intravenously.
- Dynamic Scan: A dynamic PET scan is acquired for 90-120 minutes.[11]
- Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.[2][9]
- Blocking Studies (for specificity confirmation): To confirm the specificity of [11C]**LY2795050** binding to KOR, a baseline scan is followed by a second scan after administration of a blocking agent. This can be a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, IV) or a selective KOR antagonist.[2][8]

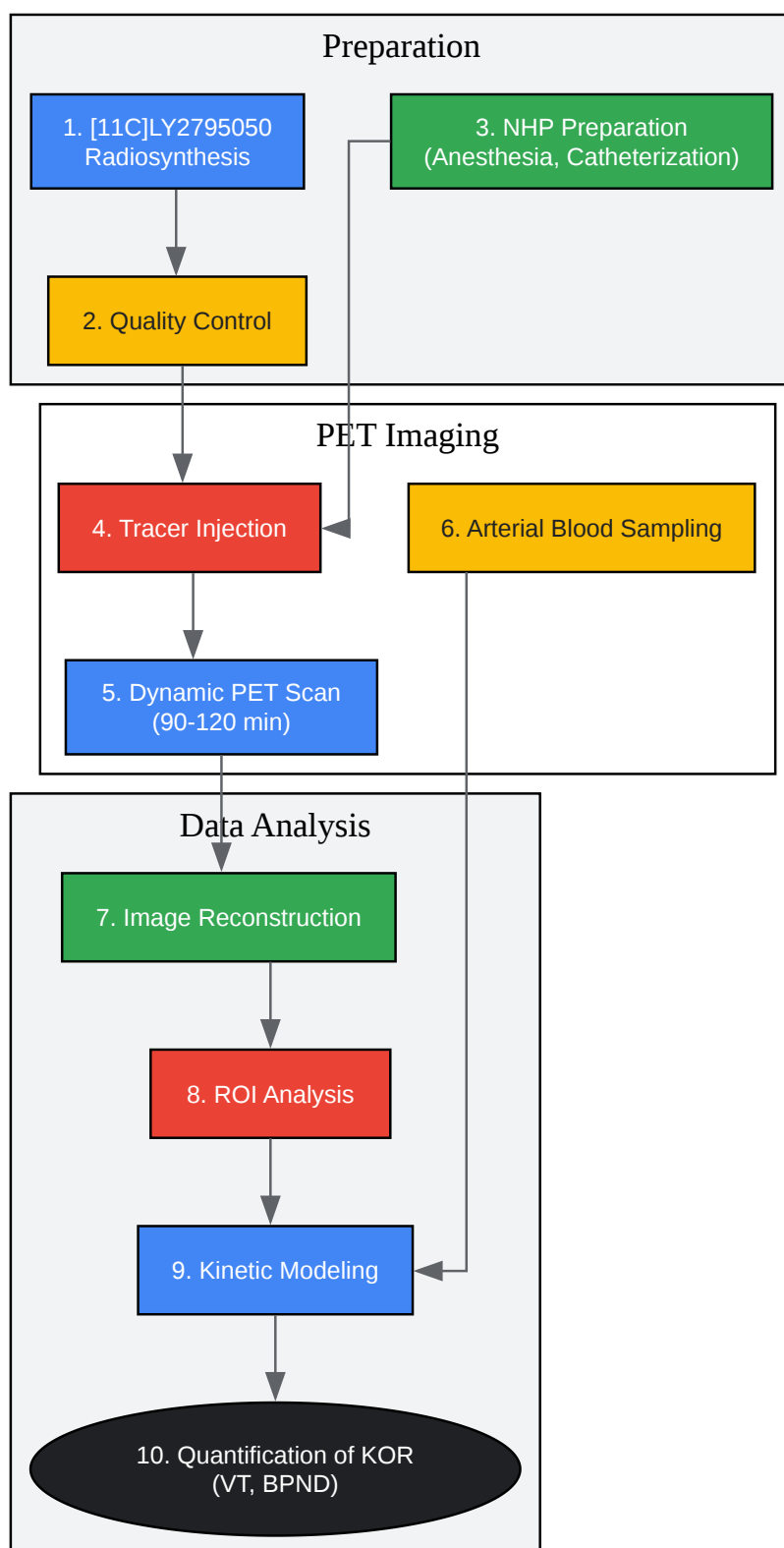
## Data Analysis

- Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subsets expectation maximization).[10]
- Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions.
- Time-Activity Curve (TAC) Generation: TACs are generated for each ROI.
- Kinetic Modeling: Binding parameters, such as the total distribution volume (VT), are determined using kinetic modeling with the arterial input function.[2][9] The two-tissue compartment model has been found to be suitable for analyzing [11C]**LY2795050** data.[5]

## Visualizations

### Kappa Opioid Receptor (KOR) Signaling Pathway





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